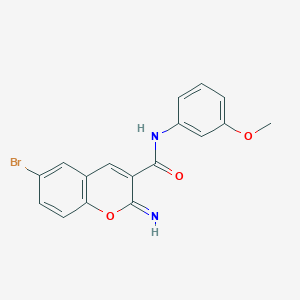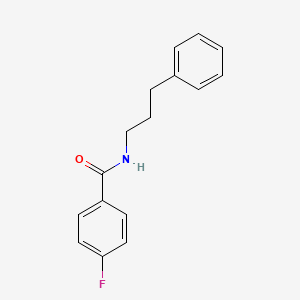
6-bromo-2-imino-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide
Overview
Description
6-bromo-2-imino-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 6-bromo-2-imino-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide is not fully understood. However, several studies have suggested that this compound exerts its biological activity by interacting with specific targets in the cell. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately leads to cell death. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components such as lipids and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-2-imino-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide are diverse and depend on the specific biological system being studied. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of tumor growth. In bacterial and fungal cells, this compound has been shown to disrupt cell membrane integrity and inhibit essential metabolic pathways, leading to cell death. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-bromo-2-imino-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide is its broad range of biological activities, which make it a potential candidate for drug development. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain biological assays.
Future Directions
There are several potential future directions for the research on 6-bromo-2-imino-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide. One possible direction is the development of more potent analogs of this compound for use as anticancer and antimicrobial agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify its specific targets in the cell. Furthermore, this compound has potential applications in the field of material science, and future studies could explore its use in the development of new materials with unique properties.
Scientific Research Applications
6-bromo-2-imino-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as anticancer, antimicrobial, antifungal, and anti-inflammatory properties. Several studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to possess potent antimicrobial activity against various strains of bacteria and fungi. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
6-bromo-2-imino-N-(3-methoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-22-13-4-2-3-12(9-13)20-17(21)14-8-10-7-11(18)5-6-15(10)23-16(14)19/h2-9,19H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGUJWKDRQPPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4716998.png)

![2-methoxy-4-{[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B4717015.png)
![2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4717016.png)
![N-(4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4717021.png)
![N-(2-hydroxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4717047.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea](/img/structure/B4717067.png)

![4-propoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4717076.png)
![ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4717087.png)
![1-(2-methylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4717090.png)
![2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4717092.png)
![methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4717100.png)